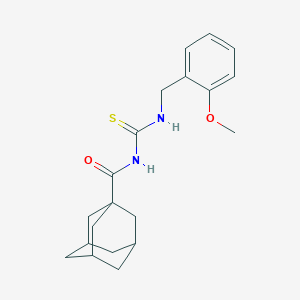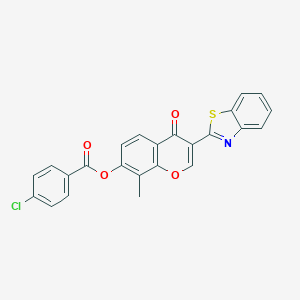
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate” is a derivative of chromenone, which is a class of organic compounds characterized by a fused ring structure of benzene and pyran. The “3-(4-bromophenyl)” part indicates a bromophenyl group at the 3rd position of the chromenone structure. The “2-methyl” part indicates a methyl group at the 2nd position. The “4-oxo” part indicates a carbonyl group (=O) at the 4th position. The “methanesulfonate” part indicates that a methanesulfonic acid group is attached to the molecule, likely through an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would have a chromenone core with a bromophenyl group at the 3rd position, a methyl group at the 2nd position, and a methanesulfonate group likely attached through an oxygen atom. The exact structure, including the locations and orientations of these groups, would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For instance, the bromophenyl group might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or metal-catalyzed coupling reactions. The carbonyl group in the chromenone ring might undergo reactions such as nucleophilic addition or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar methanesulfonate group might enhance its solubility in polar solvents. The bromophenyl group might increase the compound’s molecular weight and could influence its boiling or melting point .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Biscoumarins Synthesis : This compound's derivatives have been used in the synthesis of biscoumarins, highlighting their role in creating complex molecular structures (Tavakoli-Hoseini et al., 2011).
- Molecular Structures and Spectroscopy : It has contributed to the understanding of molecular structures and spectroscopy in the study of di- and triindolylmethanes (Mason et al., 2003).
Chemistry and Reactions
- Hydrolysis Studies : The compound's derivatives have been studied for their hydrolysis under different pH conditions, offering insights into chemical reactivity and stability (Chan et al., 2008).
- Novel Ring Transformations : It plays a role in ring transformation reactions, providing a pathway to novel chemical structures (Harada et al., 1992).
Synthesis of Derivatives
- Microwave-assisted Synthesis : This compound has been used in microwave-assisted synthesis methods, indicating its adaptability to modern synthetic techniques (Qi et al., 2014).
- Sulfonation Studies : Its role in sulfonation processes has been explored, contributing to the understanding of this chemical reaction in different substrates (Wit et al., 2010).
Biological and Medicinal Applications
- Antimicrobial Activity : Derivatives of this compound have shown potential in antimicrobial activity, indicating their relevance in medicinal chemistry (Banothu & Bavanthula, 2012).
- Antiproliferative Activity : Studies have indicated its derivatives' antiproliferative activity against cancer cell lines, suggesting its potential in cancer research (Rao et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, influencing a range of biological processes .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as inhibiting or activating enzymatic activity, modulating receptor function, or altering cellular signaling pathways .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, including those involved in inflammation, oxidative stress, and cellular signaling .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Related compounds have been shown to exert a variety of effects, such as reducing inflammation, combating oxidative stress, and modulating cellular signaling .
Safety and Hazards
Zukünftige Richtungen
Future studies could explore the synthesis, characterization, and potential applications of this compound. For instance, researchers could investigate more efficient or environmentally friendly methods to synthesize this compound, or they could study its potential uses in areas such as materials science, medicinal chemistry, or environmental science .
Eigenschaften
IUPAC Name |
[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO5S/c1-10-16(11-3-5-12(18)6-4-11)17(19)14-8-7-13(9-15(14)22-10)23-24(2,20)21/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQSYPJONCJNNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383569.png)
![di(tert-butyl) 4-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B383572.png)

![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B383576.png)
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-[(4-ethenylphenyl)methoxy]-6-ethyl-2-methylchromen-4-one](/img/structure/B383577.png)

![ethyl 3-(3,4-dimethoxyphenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B383581.png)
![methyl 2-hydroxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-4-methyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B383582.png)

![ethyl 7-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate](/img/structure/B383584.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B383585.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383586.png)
![3-(4-bromophenyl)-7-[(2,4-dichlorobenzyl)oxy]-2-methyl-4H-chromen-4-one](/img/structure/B383587.png)
![7-[(2,4-Dichlorophenyl)methoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one](/img/structure/B383589.png)
